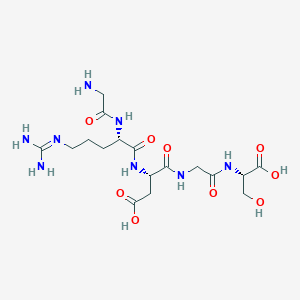

H-Gly-Arg-Asp-Gly-Ser-OH

Description

Overview of Biologically Active Peptides in Academic Research

Biologically active peptides are short chains of amino acids that elicit specific physiological effects. jpt.comfrontiersin.org In academic research, these molecules are of significant interest because they are fundamental to a vast array of biological processes. nih.govnih.gov Unlike large proteins, their smaller size often allows for easier synthesis and modification, making them valuable tools for investigating complex biological systems. nih.gov Researchers utilize these peptides to study and modulate cellular functions such as hormonal regulation, immune responses, and cell-to-cell communication. jpt.comnih.gov The specificity of their actions, which is dictated by their amino acid sequence and structure, enables the targeting of particular cellular receptors and pathways. jpt.comfrontiersin.org This has led to their widespread use in fields ranging from biochemistry and pharmacology to materials science and medicine. nih.govelsevier.com

Significance of the Arg-Gly-Asp (RGD) Motif in Extracellular Matrix Biology and Cell Adhesion Research

The tripeptide sequence Arginine-Glycine-Aspartic acid, commonly known as RGD, is a pivotal recognition motif in extracellular matrix (ECM) biology. nih.govontosight.ai First identified in the early 1980s as the minimal sequence within the protein fibronectin required for cell attachment, the RGD motif is now known to be present in numerous other ECM proteins. nih.govcellgs.com These proteins include vitronectin, fibrinogen, and laminin, which form the structural and biochemical support network for cells. ontosight.aiqyaobio.com

The primary function of the RGD sequence is to mediate the attachment of cells to the ECM. cellgs.com This process is fundamental to cell adhesion, a critical component of tissue development, maintenance, and repair. ontosight.aikarger.com Cell surface receptors, particularly a family of transmembrane proteins called integrins, recognize and bind to the RGD motif. annualreviews.orgontosight.ai This interaction is not merely a physical tethering but also initiates intracellular signaling cascades that influence cell migration, proliferation, differentiation, and survival. ontosight.ailifetein.com Consequently, the RGD motif is a major focus in research aimed at understanding the molecular basis of cell behavior in both normal physiological and pathological conditions. ontosight.ainih.gov

Academic Rationale for Investigating H-Gly-Arg-Asp-Gly-Ser-OH (GRGDS) as a Model Peptide

The pentapeptide this compound, often abbreviated as GRGDS, serves as a crucial model peptide in academic research for several reasons. ontosight.ai It contains the core RGD sequence, allowing it to mimic the cell-binding activity of larger ECM proteins like fibronectin. echelon-inc.com The flanking glycine (B1666218) (Gly) and serine (Ser) residues enhance its specificity and functional properties in experimental settings. lifetein.com As a synthetic peptide, GRGDS offers researchers a tool to competitively inhibit the binding of cells to fibronectin and other RGD-containing proteins, thereby allowing for the detailed study of integrin-mediated cell adhesion. echelon-inc.comwikipedia.org

The use of GRGDS allows for controlled investigations into the complex processes of cell attachment and signaling. For example, researchers have used GRGDS to induce the detachment of cultured cells, which facilitates the study of the cytoskeletal components involved in focal adhesions. nih.govsemanticscholar.org By observing the effects of GRGDS on living cells, scientists can gain insights into how integrin binding state affects the distribution of proteins like alpha-actinin (B1170191) and vinculin. nih.gov This makes GRGDS an invaluable reagent in fields such as cell biology, tissue engineering, and cancer research, where understanding and manipulating cell-matrix interactions is paramount. ontosight.aipubcompare.ai

Referenced Compounds

Click to view the list of compounds mentioned in this article.

| Compound Name | Abbreviation | Role/Significance |

|---|---|---|

| This compound | GRGDS | Model peptide containing the RGD sequence, used to study cell adhesion. ontosight.ai |

| Arginine-Glycine-Aspartic acid | RGD | Core cell adhesion motif found in many extracellular matrix proteins. nih.gov |

| Fibronectin | - | An extracellular matrix protein that contains the RGD sequence. cellgs.com |

| Vitronectin | - | An extracellular matrix protein containing the RGD motif. qyaobio.com |

| Fibrinogen | - | A blood protein involved in clotting that also contains the RGD sequence. wikipedia.org |

| Laminin | - | A major protein of the basal lamina, one of the layers of the basement membrane. ontosight.ai |

| alpha-Actinin | - | A cytoskeletal protein involved in the structure of focal adhesions. nih.gov |

| Vinculin | - | A cytoskeletal protein associated with cell-matrix and cell-cell junctions. nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOAJVVLPHLOOI-GUBZILKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Characterization of H Gly Arg Asp Gly Ser Oh for Research Purity

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the synthesis of H-Gly-Arg-Asp-Gly-Ser-OH, offering advantages in efficiency and purification of the final product. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. bachem.com

Fmoc/tBu and Boc Strategies in Peptide Assembly

Two primary chemical strategies are employed in SPPS: the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approach and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) approach. americanpeptidesociety.orgiris-biotech.de

The Fmoc/tBu strategy is widely favored for the synthesis of this compound due to its use of milder reaction conditions. americanpeptidesociety.orgcsic.es In this approach, the α-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups. csic.es For the synthesis of GRGDS, the side-chain protecting groups would typically be Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for Arginine, OtBu (tert-butyl ester) for Aspartic acid, and tBu (tert-butyl ether) for Serine. iris-biotech.degoogle.com The Fmoc group is removed at each step using a weak base, commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). csic.es The final cleavage of the completed peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, typically trifluoroacetic acid (TFA). csic.espeptide.com

The Boc/Bzl strategy represents an older, yet still viable, approach. This method utilizes the acid-labile Boc group for α-amino protection and benzyl-based groups for side-chain protection. slideshare.net Deprotection of the Boc group is accomplished with a moderately strong acid, such as TFA, at each cycle. peptide.com The final cleavage from the resin requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). csic.espeptide.com While effective, the harsh acidic conditions of the Boc strategy can lead to side reactions and degradation of sensitive peptides, making the Fmoc/tBu strategy generally preferable for GRGDS synthesis. csic.es

| Strategy | α-Amino Protection | Side-Chain Protection | Deprotection of α-Amino Group | Final Cleavage and Side-Chain Deprotection | Key Advantages for GRGDS Synthesis |

| Fmoc/tBu | Fmoc (Base-labile) | tBu-based (Acid-labile) | Piperidine in DMF | Trifluoroacetic acid (TFA) | Milder conditions, reduced risk of side reactions. americanpeptidesociety.orgcsic.es |

| Boc/Bzl | Boc (Acid-labile) | Benzyl-based (HF-labile) | Trifluoroacetic acid (TFA) | Anhydrous Hydrogen Fluoride (HF) or TFMSA | Can be advantageous for very long or complex peptides. peptide.com |

Resin Selection and Optimization for this compound Synthesis

The choice of resin is critical for a successful SPPS of this compound. The resin must be compatible with the chosen synthetic strategy (Fmoc or Boc) and allow for the efficient cleavage of the final peptide acid. biosynth.com

For the Fmoc/tBu synthesis of this compound, which terminates in a carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is commonly employed. biotage.com The Wang resin is a popular choice, though the initial loading of the first amino acid (Serine in this case) can sometimes be challenging. biotage.com The 2-CTC resin offers the advantage of very mild cleavage conditions, which can help to preserve the integrity of the peptide. biotage.com

The loading capacity of the resin, expressed in millimoles per gram (mmol/g), is another important consideration. For a pentapeptide like GRGDS, a standard loading resin (e.g., 0.5-1.0 mmol/g) is generally suitable. peptide.com Lower loading resins are typically reserved for longer, more complex peptides to minimize aggregation. biotage.com

| Resin Type | Linker Type | Cleavage Condition | Suitability for this compound |

| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., high concentration of TFA) | Commonly used for Fmoc synthesis of peptide acids. biotage.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Mildly acidic (e.g., dilute TFA) | Ideal for acid-sensitive peptides, minimizing side reactions. biotage.com |

| Merrifield Resin | Benzyl ester | Strong acid (e.g., HF) | Primarily used in Boc-based synthesis. peptide.com |

Coupling Reagents and Reaction Parameter Control

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. creative-peptides.com The choice of coupling reagent and the control of reaction parameters are crucial for achieving high coupling efficiency and minimizing side reactions like racemization. luxembourg-bio.com

Commonly used coupling reagents for the synthesis of this compound include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). creative-peptides.compeptide.com These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization and improve reaction rates. acs.orgamericanpeptidesociety.org

Control of reaction parameters such as temperature, reaction time, and solvent is also important. Most coupling reactions are carried out at room temperature in a solvent like DMF. luxembourg-bio.com The completion of the coupling reaction is often monitored using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, to ensure that all free amino groups have reacted before proceeding to the next cycle.

Solution-Phase Peptide Synthesis (LPPS) Considerations

While SPPS is the more common method, Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, can also be employed for the production of this compound, particularly for large-scale synthesis. libretexts.orgchempep.com In LPPS, the peptide is synthesized in a homogenous solution, and the product is isolated and purified after each step. researchgate.net

Advanced Purification Techniques for Research-Grade Peptide

Following synthesis and cleavage from the resin, the crude this compound product contains the target peptide as well as various impurities, such as truncated or deletion sequences and by-products from the cleavage process. almacgroup.com Achieving the high purity required for research applications necessitates advanced purification techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for both the purification and purity assessment of synthetic peptides like this compound. lcms.czhplc.eu This technique separates molecules based on their hydrophobicity. scispace.com

In a typical RP-HPLC setup for GRGDS purification, the crude peptide is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) particles that have been functionalized with C8 or C18 alkyl chains. hplc.eunih.gov The peptides are then eluted with a gradient of increasing organic solvent, such as acetonitrile (B52724), in the mobile phase. nih.gov More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.

The mobile phase for peptide purification by RP-HPLC typically contains an ion-pairing agent, such as trifluoroacetic acid (TFA), which helps to improve peak shape and resolution. lcms.cz The eluted peptide is detected by its absorbance at a specific wavelength, typically 210-230 nm. almacgroup.com The purity of the final product is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total peak area. researchgate.net For research-grade this compound, a purity of >95% or higher is often required. mol-scientific.com

| Parameter | Typical Condition for this compound Purification | Purpose |

| Stationary Phase | C18 or C8 silica-based column | Provides a nonpolar surface for hydrophobic interactions. hplc.eunih.gov |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous phase for initial binding and elution. TFA acts as an ion-pairing agent. lcms.cz |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic solvent to increase elution strength. nih.gov |

| Elution | Linear gradient of Mobile Phase B | Separates peptides based on their differential hydrophobicity. |

| Detection | UV absorbance at 210-230 nm | Monitors the peptide as it elutes from the column. almacgroup.com |

Preparative Chromatography for Scale-Up in Research

For research applications requiring gram-scale quantities of this compound, preparative chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), is the method of choice for purification. nih.gov This technique separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. nih.gov

The process typically involves dissolving the crude, synthesized peptide in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile containing a small percentage of trifluoroacetic acid (TFA). nih.govnih.gov This solution is then loaded onto a preparative C18 column. The separation is achieved by applying a gradient of increasing organic solvent concentration, which elutes the peptides based on their hydrophobicity. The fractions containing the pure this compound peptide are collected, combined, and lyophilized to obtain a purified solid product. nih.gov The selection of the appropriate gradient, flow rate, and column size is critical for achieving high purity and yield in a scalable manner. nih.gov

| Parameter | Typical Conditions for Preparative RP-HPLC |

| Stationary Phase | C18 silica gel |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 210-220 nm |

| Flow Rate | Dependent on column dimensions, typically in the range of 5-15 mL/min for preparatory scale nih.gov |

Spectroscopic and Analytical Methods for Structural and Purity Confirmation

To ensure the synthesized this compound peptide possesses the correct molecular identity, sequence, conformation, and purity, a combination of advanced spectroscopic and analytical techniques is employed.

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide. wiley-vch.de Electrospray ionization (ESI) is a commonly used technique for peptide analysis, as it is a soft ionization method that minimizes fragmentation of the parent molecule. researchgate.net The ESI-MS spectrum will show a peak corresponding to the protonated molecule [M+H]+, and potentially peaks for multiply charged ions, from which the molecular weight can be accurately determined. For this compound (C17H29N9O9), the expected monoisotopic mass is approximately 491.21 g/mol . High-resolution mass spectrometry can further confirm the elemental composition of the peptide. wiley-vch.de

| Analytical Technique | Purpose | Expected Result for this compound |

| Mass Spectrometry (MS) | Molecular Identity Confirmation | Molecular Weight of ~491.21 g/mol |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the peptide's structure, including the verification of the amino acid sequence and conformational details. rsc.org One-dimensional (1D) ¹H NMR spectra provide a fingerprint of the peptide, with distinct resonances for the protons of each amino acid residue. researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond connectivities between protons within the same amino acid residue, aiding in their assignment. uzh.ch The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space proximities between protons, which is crucial for determining the peptide's three-dimensional conformation in solution. uzh.ch For instance, ¹H-NMR studies of similar RGD-containing peptides have been used to identify the spin systems and assign proton resonances. nih.gov Furthermore, ¹³C NMR provides information about the carbon backbone and side chains, offering another layer of structural verification. shinshu-u.ac.jp The chemical shifts of the alpha-carbons, in particular, are sensitive to the secondary structure of the peptide. springernature.com

| NMR Technique | Information Obtained |

| 1D ¹H NMR | Fingerprint of the peptide, initial assessment of purity |

| 2D COSY | Through-bond proton-proton correlations within a few bonds |

| 2D TOCSY | Correlations between all protons within a spin system (amino acid residue) |

| 2D NOESY | Through-space proton-proton correlations, revealing conformational information |

| ¹³C NMR | Information on the carbon framework, sensitive to secondary structure |

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is sensitive to the different types of secondary structures, such as α-helices, β-sheets, and random coils. gfpp.fr

Alpha-helices typically exhibit strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org Beta-sheets show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org A random coil conformation is generally characterized by a strong negative band below 200 nm. researchgate.net For a short, flexible peptide like this compound, the CD spectrum is likely to indicate a predominantly random coil or disordered structure in aqueous solution, which is consistent with studies on similar short RGD peptides. shinshu-u.ac.jpnih.gov

| Secondary Structure | Characteristic CD Spectral Features |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm |

| β-Sheet | Negative band at ~217 nm, positive band at ~195 nm |

| Random Coil | Strong negative band below 200 nm |

Molecular Mechanisms of Action and Receptor Interactions of H Gly Arg Asp Gly Ser Oh

Specificity and Affinity of Integrin Binding

The affinity and specificity of H-Gly-Arg-Asp-Gly-Ser-OH are dictated by the specific integrin subtype with which it interacts. The conformation of the RGD motif and its flanking amino acids—in this case, Glycine (B1666218) and Serine—are recognized differently by the ligand-binding pockets of various α/β integrin pairs. nih.gov Eight of the 24 known human integrins are classified as RGD-binding. researchgate.netnih.gov

The integrin αvβ3 is a well-characterized receptor for the RGD sequence and is often referred to as the vitronectin receptor. nih.gov It binds to a wide array of ECM proteins that contain the RGD motif, including vitronectin, fibronectin, fibrinogen, and osteopontin. nih.govacs.org The binding mechanism involves the insertion of the RGD sequence into a crevice located at the interface of the αv and β3 subunits. nih.gov Specifically, the positively charged guanidinium (B1211019) group of the Arginine residue interacts with the αv subunit, while the negatively charged carboxylate group of the Aspartate residue coordinates with a metal ion at the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit. nih.gov

The linear peptide this compound acts as an antagonist to this receptor. medchemexpress.comglpbio.com In competitive binding assays, the Gly-Arg-Gly-Asp-Ser peptide has been shown to inhibit the binding of ligands to the αvβ3 integrin with a half-maximal inhibitory concentration (IC50) of approximately 5 µM. medchemexpress.comglpbio.com

Integrin αvβ5 also recognizes the RGD sequence, but its binding characteristics can differ from those of αvβ3. acs.org Research indicates that for linear RGD peptides, the affinity for αvβ5 is often lower than for αvβ3. acs.org The amino acid residues flanking the RGD core sequence play a significant role in determining binding specificity for αvβ5. acs.orgnih.gov Studies have shown that the RGD sequence alone exhibits a low affinity for integrin αvβ5; however, the presence of specific C-terminal residues can increase this affinity. acs.org For the Gly-Arg-Gly-Asp-Ser peptide, the estimated IC50 for binding to αvβ5 is approximately 6.5 µM, suggesting a slightly weaker interaction compared to αvβ3. medchemexpress.com The ability of the peptide to interfere with αvβ5-mediated cell adhesion has been confirmed in studies using various cell lines. nih.gov

The RGD motif is a recognition sequence for several integrin families, but not all. acs.org

αIIbβ3 Integrin : This integrin, also known as GPIIb/IIIa, is highly expressed on platelets and is crucial for thrombosis and hemostasis. abcam.com It binds to fibrinogen via RGD and other sequences, leading to platelet aggregation. abcam.comnih.gov The this compound peptide is a known antagonist of αIIbβ3 and can effectively inhibit fibrinogen binding and subsequent platelet aggregation. nih.govfrontiersin.org Its binding affinity is comparable to its affinity for αvβ3, making it a potent but not highly selective inhibitor between these two integrin subtypes. acs.org

α2β1 Integrin : In contrast, integrin α2β1 belongs to the subfamily of collagen-binding integrins. acs.org Its primary ligands are collagens, which it recognizes through specific sequences such as GFOGER, not the RGD motif. acs.org Therefore, this compound shows negligible binding affinity for α2β1, highlighting the specificity of the RGD sequence for a distinct subset of the integrin superfamily.

| Integrin Subtype | Primary Natural Ligand(s) | Binds this compound? | Reported IC50 (GRGDS) | Key Functional Role |

|---|---|---|---|---|

| αvβ3 | Vitronectin, Fibronectin, Osteopontin | Yes | ~5 µM medchemexpress.comglpbio.com | Angiogenesis, Cell Adhesion |

| αvβ5 | Vitronectin | Yes | ~6.5 µM medchemexpress.com | Cell Adhesion and Migration |

| α5β1 | Fibronectin | Yes | Weak-Moderate Affinity acs.orgresearchgate.net | Fibronectin Matrix Assembly, Cell Adhesion |

| αIIbβ3 | Fibrinogen, von Willebrand Factor | Yes | Comparable to αvβ3 acs.orgnih.gov | Platelet Aggregation |

| α2β1 | Collagens | No | N/A | Cell Adhesion to Collagen |

Quantitative Characterization of Ligand-Receptor Binding

To move beyond half-maximal inhibitory concentrations (IC50) and gain a deeper understanding of the molecular interactions, quantitative biophysical techniques are employed to measure the precise kinetics of binding.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.gov The method involves immobilizing one interacting partner, the "ligand" (e.g., a purified integrin receptor), onto a sensor chip surface. researchgate.net The other partner, the "analyte" (e.g., the this compound peptide), is then flowed in a solution over this surface. researchgate.net

The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. researchgate.net This allows for the direct measurement of:

Association Rate Constant (k_on or k_a): The rate at which the peptide binds to the immobilized integrin.

Dissociation Rate Constant (k_off or k_d): The rate at which the peptide-integrin complex dissociates.

Equilibrium Dissociation Constant (K_D): Calculated as the ratio of k_off / k_on, this value represents the affinity of the interaction. A lower K_D value indicates a higher binding affinity.

SPR studies have been instrumental in characterizing RGD-integrin interactions. For example, in a study investigating a similar RGD-containing peptide binding to the αIIbβ3 integrin, SPR was used to demonstrate how the presence of different divalent cations (like Mn²⁺) can increase the binding ability of the integrin, reflecting a conformational change to a higher affinity state. nih.gov The resulting sensorgrams provide a detailed kinetic profile of the interaction that is more informative than a single IC50 value derived from cell-based inhibition assays.

| Parameter | Symbol | Unit | Description |

|---|---|---|---|

| Association Rate | k_on (k_a) | M⁻¹s⁻¹ | The rate of complex formation. |

| Dissociation Rate | k_off (k_d) | s⁻¹ | The rate of complex decay. |

| Equilibrium Dissociation Constant | K_D | M (molar) | Measure of binding affinity (k_off/k_on). Lower values indicate stronger binding. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

The binding of RGD peptides to integrins is a complex process influenced by both enthalpic and entropic contributions. The enthalpy change (ΔH) reflects the heat released or absorbed upon the formation of non-covalent interactions such as hydrogen bonds and van der Waals forces between the peptide and the receptor. The entropy change (ΔS) is related to the change in disorder of the system upon binding, including the displacement of water molecules from the binding interface.

| Parameter | Description | Representative Value Range for RGD-Integrin Binding |

| Binding Affinity (KA) | The equilibrium constant for the binding reaction, indicating the strength of the interaction. | 105 - 108 M-1 |

| Dissociation Constant (KD) | The reciprocal of the binding affinity, representing the concentration of ligand at which half of the receptors are occupied. | nM to µM range |

| Enthalpy Change (ΔH) | The heat change associated with the formation of bonds between the ligand and receptor. | -10 to -40 kcal/mol |

| Entropy Change (TΔS) | The change in the randomness or disorder of the system upon binding. | Can be favorable or unfavorable |

| Stoichiometry (n) | The molar ratio of the ligand to the receptor in the final complex. | Typically 1:1 |

Note: The values presented are representative and can vary depending on the specific RGD peptide sequence, the integrin subtype, and the experimental conditions.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The binding of this compound to integrins triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process involves the recruitment and activation of various signaling proteins to the cytoplasmic tails of the integrins, leading to changes in cell behavior.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon integrin ligation by RGD-containing ligands, FAK is recruited to focal adhesions, which are specialized structures that link the actin cytoskeleton to the ECM.

The binding of this compound to integrins induces a conformational change in the receptor, leading to the clustering of integrins and the recruitment of FAK. This proximity facilitates the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397). Phosphorylated Tyr-397 serves as a docking site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the phosphorylation of other tyrosine residues on FAK, leading to its full enzymatic activation.

Activated FAK, in turn, phosphorylates a variety of downstream substrates, including paxillin and p130Cas, creating further docking sites for other signaling molecules. This signaling cascade ultimately influences cell spreading, migration, and survival researchgate.net. Studies have shown that treatment of cells with RGD peptides can modulate FAK phosphorylation, and in some contexts, inhibit its activity researchgate.net.

| Protein | Role in FAK Signaling | Effect of RGD Peptide Binding |

| Integrin | Receptor for RGD peptide | Ligation and clustering |

| FAK | Central signaling kinase | Recruitment and autophosphorylation at Tyr-397 |

| Src | Kinase that binds to p-Tyr-397 | Recruitment and further FAK phosphorylation |

| Paxillin | Scaffolding protein and FAK substrate | Phosphorylation by FAK |

| p130Cas | Docking protein and FAK substrate | Phosphorylation by FAK |

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and cell adhesion dynamics. Integrin-mediated signaling plays a crucial role in controlling the activity of these GTPases.

The interaction of this compound with integrins can lead to differential activation of Rho family members. Generally, initial cell adhesion and spreading are associated with the activation of Cdc42 and Rac1, which promote the formation of filopodia and lamellipodia, respectively rupress.orgnih.gov. Subsequently, RhoA activity increases, leading to the formation of contractile actin stress fibers and the maturation of focal adhesions molbiolcell.orgtandfonline.com.

However, the addition of soluble RGD peptides, such as this compound, to adherent cells can disrupt existing cell-matrix adhesions. This disruption leads to a rapid reorganization of the actin cytoskeleton. Studies using the related peptide GRGDS have shown that it induces the dissociation of key focal adhesion proteins, such as α-actinin and vinculin, from these structures nih.govnih.govrupress.org. This is often accompanied by a loss of actin stress fibers and a more rounded cell morphology researchgate.netresearchgate.net. The precise balance of Rho GTPase activity is critical, as high RhoA activity in conjunction with inhibited Cdc42 and Rac1 can lead to a loss of cell polarity and protrusion molbiolcell.org.

| Cytoskeletal Component / Process | Effect of Soluble GRGDS Peptide | Reference |

| α-actinin | Dissociation from focal contacts | nih.govnih.gov |

| Vinculin | Dissociation from focal contacts | nih.govnih.gov |

| Actin Stress Fibers | Disruption and disassembly | researchgate.netresearchgate.net |

| Cell Spreading | Inhibition or reversal (cell rounding) | nih.govnih.gov |

Involvement in PI3K/Akt and MAPK/ERK Pathways

The intracellular signaling cascades initiated by the interaction of this compound with integrin receptors are critical for mediating its effects on cellular processes such as proliferation, survival, and migration. Among the most significant of these are the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. The engagement of integrins by the Arg-Gly-Asp (RGD) sequence within the peptide triggers a cascade of phosphorylation events that activate these key signaling networks.

PI3K/Akt Pathway Activation

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Research has demonstrated that hydrogels functionalized with the RGDSP sequence, a close analog of this compound, can stimulate the secretion of growth factors from human amniotic mesenchymal stem cells by activating the PI3K/Akt pathway through integrin αv. nih.gov This activation is a key mechanism by which the peptide can influence cellular behavior and tissue regeneration. The binding of the RGD motif to integrins can lead to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and subsequent activation of Akt by other kinases. Once activated, Akt can phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression.

Table 1: Key Research Findings on RGD Peptide Involvement in the PI3K/Akt Pathway

| Experimental System | Key Findings | Reference |

| Human Amniotic Mesenchymal Stem Cells in RGDSP-functionalized hydrogel | Enhanced secretion of growth factors via the PI3K/AKT pathway. | nih.gov |

| Human Melanoma Cells | Integrin-ECM signaling, involving the PI3K/AKT pathway, is implicated in therapeutic resistance. | mdpi.com |

MAPK/ERK Pathway Modulation

The MAPK/ERK pathway is another critical signaling cascade that is influenced by integrin-mediated adhesion. This pathway is centrally involved in regulating cell proliferation, differentiation, and migration. The interaction of RGD-containing peptides with integrins can lead to the activation of the MAPK/ERK cascade. This process often involves the activation of focal adhesion kinase (FAK), which can then lead to the activation of the Ras-Raf-MEK-ERK signaling module.

Research has shown that synthetic Arg-Gly-Asp-Ser (RGDS) peptide can modulate the MAPK pathway. For instance, in a model of lipopolysaccharide (LPS)-induced pulmonary inflammation, RGDS treatment significantly suppressed the phosphorylation of ERK, JNK, and p38 MAP kinases in lung tissue. nih.gov This indicates an inhibitory role in the context of an inflammatory stimulus. The interaction between RGD peptides and integrins can influence the spatial and temporal activation of ERK, which is crucial for determining the cellular response. nih.gov

Table 2: Summary of Research on RGD Peptide Effects on the MAPK/ERK Pathway

| Experimental System | Key Findings | Reference |

| LPS-treated mice lung tissue | RGDS inhibited LPS-induced phosphorylation of ERK, JNK, and p38 MAP kinases. | nih.gov |

| Melanoma Cells | Dual treatment with MAPK and PI3K/AKT inhibitors is a therapeutic strategy, highlighting the importance of these pathways. | mdpi.comnih.gov |

Influence of H Gly Arg Asp Gly Ser Oh on Cellular and Subcellular Processes in Advanced Research Models

Modulation of Cell Adhesion and Spreading Dynamics in In Vitro Systems

The interaction between cells and the surrounding extracellular matrix is a foundational aspect of tissue architecture and function, largely mediated by integrin receptors recognizing specific motifs on ECM proteins. The H-Gly-Arg-Asp-Gly-Ser-OH peptide, containing the canonical RGD sequence, is a potent modulator of these interactions, making it an invaluable tool for studying cell adhesion and spreading dynamics in vitro.

This compound and related peptides function as competitive antagonists to the binding of ECM proteins to their integrin receptors. The Arg-Gly-Asp (RGD) sequence is the minimal binding domain found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen, that is necessary for recognition by cell surface integrins. ashpublications.orgechelon-inc.comnih.gov By mimicking this site, soluble this compound competes with these larger proteins for the binding pocket on integrins, thereby inhibiting cell attachment to substrates coated with these ECM components. ashpublications.org

Research has demonstrated that peptides containing the RGD motif can effectively inhibit cell adhesion. ashpublications.org For instance, the synthetic peptide Gly-Arg-Gly-Asp-Ser (GRGDS) is derived from the cell-binding region of fibronectin and is used as a blocking peptide to study integrin function. echelon-inc.com Human endothelial cells express an Arg-Gly-Asp-directed adhesion receptor that is involved in the attachment to fibrinogen, von Willebrand factor (vWF), and vitronectin, but not to fibronectin, collagen, or laminin. pnas.org The inhibition of attachment to these specific ECM proteins can be achieved by RGD-containing peptides. pnas.org Furthermore, studies have shown that Gly-Arg-Gly-Asp-Ser-Pro can significantly inhibit the attachment of various cell types, including chondrocytes and fibroblasts, to Matrix Gla Protein (MGP), another component of the extracellular matrix. nih.gov This highlights the broad utility of RGD-containing peptides in preventing cell adhesion across different cell types and ECM proteins.

| Cell Type | ECM Protein | Effect of this compound (or similar RGD peptide) |

| Human Endothelial Cells (HUVECs) | Fibrinogen, vWF, Vitronectin | Inhibition of attachment pnas.org |

| Fibroblasts | Fibronectin | Competitive inhibition of binding echelon-inc.com |

| Chondrocytes, Fibroblasts, Osteosarcoma cells | Matrix Gla Protein (MGP) | Significant inhibition of attachment nih.gov |

Beyond initial attachment, this compound influences the subsequent process of cell spreading, which involves complex cytoskeletal rearrangements and the formation of focal adhesions. When introduced to already spread cells, the peptide can induce dramatic morphological changes, causing them to round up and detach from the substrate. nih.gov

This effect is attributed to the disruption of the link between integrins and the actin cytoskeleton. A study using living 3T3 cells microinjected with fluorescently labeled cytoskeletal proteins, alpha-actinin (B1170191) and vinculin, demonstrated that the addition of GRGDS peptide caused the dissociation of these proteins from focal contact sites. nih.gov This dissociation weakens the adhesive contacts, leading to the observed cell rounding and detachment. nih.gov The kinetics of this process can be rapid, with some studies observing changes in cell spreading within minutes to a few hours of peptide administration. nih.gov For example, on surfaces functionalized with RGD peptides, half of the human umbilical vein endothelial cells (HUVECs) were observed to be spread as early as 15 minutes. nih.gov These findings indicate that the binding state of integrins, modulated by this compound, has a direct transmembrane effect on the organization of the cytoskeleton, thereby controlling cell shape and spreading. nih.gov

Investigations into Cell Migration and Invasion Control

Cell migration is a critical process in development, wound healing, and disease progression, such as cancer metastasis. This process relies on the dynamic formation and disassembly of cell-matrix adhesions. Given its role in modulating cell adhesion, this compound is a key agent in studies investigating the control of cell migration and invasion.

Research has shown that RGD-containing peptides can inhibit cell migration. In a study using human umbilical vein endothelial cells (HUVECs), the RGDS peptide was found to significantly reduce fibroblast growth factor-2 (FGF-2)-dependent chemotaxis after four hours of treatment, without causing cell detachment under the experimental conditions. ashpublications.org This suggests that the peptide can interfere with the migratory machinery independently of its full anti-adhesive effects.

Furthermore, synthetic analogues of Arg-Gly-Asp-Ser have demonstrated potent inhibitory effects on tumor cell invasion and metastasis in preclinical models. nih.gov These peptides were shown to prevent the invasion of B16-BL6 melanoma cells through Matrigel-coated filters, a common in vitro model for tumor cell invasion. nih.gov The mechanism involves the inhibition of cell adhesion to key basement membrane components like fibronectin and laminin, which is a prerequisite for invasive migration. nih.gov These studies underscore the potential of targeting the RGD-integrin interaction to control pathological cell migration and invasion.

| Cell Type | Process | Peptide | Research Finding |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Chemotaxis (Migration) | RGDS | Significantly reduced FGF-2-dependent chemotaxis after 4 hours. ashpublications.org |

| B16-BL6 Melanoma Cells | Invasion | AcDRLDS, AcDRIDS | Prevented invasion into Matrigel/fibronectin- and Matrigel/laminin-coated filters. nih.gov |

| B16-BL6 Melanoma Cells | Haptotactic Migration | AcDRLDS, AcDRIDS | Inhibited haptotactic migration. nih.gov |

Effects on Cell Proliferation and Differentiation Processes in Culture

The interaction between cells and the ECM through integrins not only provides structural support but also transmits signals that regulate cell proliferation and differentiation. By disrupting these interactions, this compound can influence these fundamental cellular processes.

Studies have shown that RGD-containing peptides can reduce cell proliferation. For instance, treatment of HUVECs with RGDS for 24 hours resulted in a reduction in cell proliferation. ashpublications.org This effect is linked to the inhibition of integrin ligation, which can disrupt the signaling cascades necessary for cell cycle progression. While soluble RGD peptides often inhibit proliferation, immobilizing these peptides on surfaces can have the opposite effect. Materials functionalized with RGD peptides have been shown to facilitate cell adhesion and spreading, which in turn can promote cell proliferation and guide differentiation pathways. nih.gov For example, the functionalization of surfaces with cyclo(RGDfK) peptides was found to stimulate osteoblast adhesion and proliferation. nih.gov This highlights the context-dependent nature of RGD-mediated signaling, where the presentation of the peptide (soluble vs. immobilized) dictates the cellular response.

Role in Research on Programmed Cell Death (Apoptosis) Pathways

Programmed cell death, or apoptosis, is an essential process for tissue homeostasis. The survival of many cell types is dependent on their attachment to the extracellular matrix, a phenomenon known as anchorage-dependent survival. Disruption of this attachment can lead to a specific form of apoptosis called anoikis.

This compound and other RGD peptides are potent inducers of apoptosis in various cell types. ashpublications.org One primary mechanism is the induction of anoikis by competitively inhibiting the binding of cells to the ECM, thereby mimicking cell detachment. ashpublications.org This loss of anchorage triggers pro-apoptotic signals. ashpublications.org

However, research suggests that RGD peptides can also induce apoptosis through mechanisms independent of cell detachment. Some studies propose that RGD-containing peptides can be internalized by cells and directly interact with intracellular components of the apoptotic machinery. ashpublications.orgnih.gov It has been reported that these peptides can directly induce the autoprocessing and enzymatic activity of procaspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This direct activation provides an alternative molecular explanation for the pro-apoptotic properties of RGD peptides observed in models of angiogenesis and cancer. nih.gov In studies on human endothelial cells, RGDS was shown to induce the activation of both caspase-8 and caspase-9, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. ashpublications.org

| Cell Line/Model | Proposed Apoptotic Mechanism | Key Findings |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Anoikis / Caspase Activation | RGDS treatment reduced cell viability and induced activation of caspase-8 and caspase-9. ashpublications.org |

| Various Cell Lines (e.g., Jurkat, MCF-7) | Direct Caspase-3 Activation | RGD-containing peptides enter cells and directly induce autoprocessing and activation of procaspase-3. nih.gov |

| Breast Carcinoma Cells (MCF-7) | Caspase-3 Dependent | Confirmed that caspase-3 is required for RGD-mediated cell death. nih.gov |

Subcellular Localization and Trafficking Studies of Bound Receptors

Upon binding to ligands like this compound, integrin receptors can undergo conformational changes, clustering, and internalization. Studying the subcellular localization and trafficking of these receptors provides insights into the downstream signaling events initiated by cell-matrix interactions.

Research has shown that RGD peptides can be internalized by cells, suggesting a specific, energy-dependent uptake process. In HUVECs, immunofluorescent confocal microscopy revealed that the RGDS peptide entered the cells within 4 hours of incubation at 37°C, a process that was inhibited at 4°C. ashpublications.org This indicates an active internalization event rather than passive diffusion. ashpublications.org

The binding of RGD peptides to integrins can also induce receptor clustering. On endothelial cells, the RGD-directed adhesion receptor was observed to organize in clusters during attachment to its ligands. pnas.org This clustering is a critical step in the formation of focal adhesions and the initiation of intracellular signaling cascades. The trafficking of these receptor-ligand complexes from the cell surface to intracellular compartments is a key mechanism for modulating the intensity and duration of integrin-mediated signals. Understanding this trafficking is crucial for elucidating how cells interpret and respond to cues from their microenvironment.

Structure Activity Relationship Sar Studies of H Gly Arg Asp Gly Ser Oh and Its Analogues

Systematic Amino Acid Substitutions and Their Functional Consequences

The specific sequence of amino acids within and flanking the core RGD motif is critical for its interaction with different integrin subtypes. Modifications to these residues have profound effects on binding affinity and selectivity.

Alanine (B10760859) scanning is a mutagenic technique used to determine the contribution of individual amino acid residues to a protein or peptide's function by systematically replacing them with alanine. wikipedia.orggenscript.com This method is effective because alanine removes the side chain beyond the beta-carbon without altering the peptide's backbone conformation, thus revealing the side chain's importance in the molecular interaction. mybiosource.comrapidnovor.com

Studies on RGD peptides have demonstrated that the core tripeptide sequence is highly sensitive to mutation. The arginine (Arg) and aspartic acid (Asp) residues are particularly crucial. The positively charged guanidinium (B1211019) group of arginine and the negatively charged carboxylate group of aspartic acid form an electrostatic clamp that interacts with the integrin binding pocket. nih.gov

Key findings from point mutation studies include:

Replacement of Glycine (B1666218): Substituting the glycine (Gly) residue in the RGD sequence with alanine has been shown to result in a 100- to 1000-fold reduction in inhibitory activity for the αIIbβ3 integrin. nih.gov This suggests that the flexibility afforded by the small, achiral glycine residue is important for achieving the optimal conformation for receptor binding.

Stereoisomeric Replacement: Replacing L-Arg or L-Asp with their D-stereoisomers also leads to a dramatic decrease in binding strength for several integrins, highlighting the stereospecificity of the integrin-RGD interaction. nih.gov

| Original Residue | Substituted Residue | Target Integrin | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Gly | Ala | αIIbβ3 | 100-1000 fold reduction | nih.gov |

| Arg (L-form) | Arg (D-form) | αIIbβ3 | 100-1000 fold reduction | nih.gov |

| Asp (L-form) | Asp (D-form) | αIIbβ3 | 100-1000 fold reduction | nih.gov |

While substitutions within the core RGD sequence with D-amino acids are often detrimental, their incorporation in other positions, particularly in cyclic analogues, can be highly beneficial. The replacement of L-amino acids with their D-enantiomers can improve serum stability and selective toxicity. mdpi.com

In the context of cyclic RGD peptides, the introduction of a D-amino acid can act as a "turn-promoter," helping to constrain the peptide backbone into a bioactive conformation that is favorable for binding to a specific integrin subtype. For example, in a study of macrocyclic RGD peptides, substituting certain positions with D-amino acids led to compounds that displayed stronger binding to αvβ3 integrin, with some outperforming the standard integrin antagonist cilengitide. nih.gov Conversely, replacing Arg or Asp with their D-stereoisomers in linear peptides can drastically reduce activity. nih.gov

Furthermore, the concept of retro-inverso peptides, where the peptide sequence is reversed and the chirality of each amino acid is inverted to the D-form, has been explored. researchgate.net A study investigating retro-inverso sequences of RGD found that an octa-arginine-conjugated peptide with a D-Gly-D-Arg (dGR) sequence displayed selective binding affinity to integrin αvβ3 and efficient tumor-homing capabilities, demonstrating that this modified sequence possessed biological activity similar to the original RGD motif. researchgate.net

The amino acids flanking the RGD tripeptide play a pivotal role in modulating integrin binding affinity and specificity. nih.gov Early research showed that the peptide GRGDSP was more effective at inhibiting cell attachment to vitronectin than RGDS, indicating the importance of the C-terminal serine and proline residues. nih.gov

Systematic studies have further elucidated the role of these flanking sequences:

N-Terminal Flanking Residues: For αvβ3 integrin, a Glycine residue at the N-terminal side of the RGD motif has been found to be optimal. nih.gov Even slight modifications to this Glycine are not well tolerated for binding. nih.gov

C-Terminal Flanking Residues: The residues C-terminal to the RGD sequence are critical for specificity. For instance, the presence of certain amino acid pairs (e.g., Val-Phe or Asn-Tyr) at the C-terminus of RGD specifically increases its affinity for integrin αvβ5, while not affecting αvβ3-mediated cell adhesion. acs.org For αvβ3, polar or negatively charged amino acids at the C-terminal side are preferred. nih.gov The peptide Gly-Arg-Ala-Asp-Ser-Pro-Lys was found to be a potent blocker of fibronectin fragment-mediated cartilage degradation, whereas the native Arg-Gly-Asp-Ser was much less active. nih.gov

| Peptide Motif | Target Integrin | Observation | Reference |

|---|---|---|---|

| RGD-VF or RGD-NY | αvβ5 | Increased binding affinity | acs.org |

| G -RGD-(Polar/Negative AA) | αvβ3 | Optimal binding | nih.gov |

| RGDSP | Vitronectin Receptor (αv-containing) | More effective inhibition than RGDS | nih.gov |

Conformational Restraints and Cyclization Strategies for Enhanced Selectivity

Linear peptides like GRGDS often suffer from low binding affinity, rapid proteolytic degradation, and a lack of specificity due to their high conformational flexibility. wikipedia.orgresearchgate.net To overcome these limitations, various strategies have been developed to introduce conformational restraints, with cyclization being the most common and effective approach. jcchems.com

Cyclic RGD peptides generally exhibit improved metabolic stability and higher binding affinity and specificity compared to their linear counterparts. researchgate.netjcchems.comacs.org By restricting the peptide's conformational freedom, cyclization pre-organizes the key Arg and Asp side chains into a bioactive orientation that is optimal for integrin binding, thereby reducing the entropic penalty upon binding.

Different cyclization strategies have been employed:

Head-to-Tail Cyclization: Forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group creates a homodetic cyclic peptide. This approach has led to highly active and selective αvβ3 antagonists. acs.org

Disulfide Bridges: Incorporating cysteine residues flanking the core sequence allows for the formation of a disulfide bond, creating a cyclic structure. Peptides with two disulfide bonds have been shown to be significantly more potent inhibitors of αvβ5- and αvβ3-mediated cell attachment than similar peptides with a single disulfide bond. acs.org

Bicyclic Peptides: More complex structures, such as bicyclic peptides, have been designed to further constrain the peptide's conformation. These "bicycles" can combine a fixed RGD loop with a second, variable loop, resulting in binders with both high affinity and outstanding selectivity for αvβ3 over other integrins like αvβ5 and α5β1. acs.org

The distance between the Cβ atoms of the Arg and Asp residues has been identified as a crucial parameter for selectivity, which can be precisely controlled through conformational constraints. nih.gov For αIIbβ3, an optimal distance is in the range of 0.75-0.85 nm, whereas for αvβ3 and α5β1, the preferred distance is at or below 0.67 nm. nih.gov

N-terminal and C-terminal Modifications and Conjugation Effects

Another important modification is N-methylation, the substitution of an amide proton with a methyl group. This modification can:

Increase proteolytic stability. mdpi.com

Enhance membrane permeability and bioavailability. mdpi.com

Confer conformational rigidity, which can significantly improve receptor selectivity. acs.orgnih.gov For example, the N-methylation of a single peptide bond in the cyclic peptide cyclo(RGDfV) resulted in a compound that was even more active and selective in inhibiting vitronectin binding to the αvβ3 integrin. acs.org

Furthermore, the GRGDS sequence is amenable to conjugation with various functional moieties to create targeted agents for diagnostics and therapeutics. nih.gov These include:

Fluorescent Dyes: For cell imaging and tracking. nih.gov

Cytotoxic Drugs: For targeted cancer therapy. nih.gov

Linkers: Polyethylene glycol (PEG) linkers can be introduced to improve tumor uptake and pharmacokinetic properties. nih.gov

Surfaces: The peptide can be grafted onto surfaces to manipulate cell adhesion for tissue engineering applications. nih.govpnas.org

Rational Design of Peptide Mimetics Based on H-Gly-Arg-Asp-Gly-Ser-OH Motif

While modifications can improve the properties of peptide-based ligands, they still face challenges related to stability and bioavailability. This has driven the rational design of peptidomimetics—small, non-peptide molecules that mimic the spatial arrangement and functionality of the key residues of the GRGDS motif. nih.govnih.gov The goal is to create compounds with improved pharmacological properties, such as higher metabolic stability, better oral availability, and enhanced receptor affinity and selectivity. mdpi.com

The design process often begins with the three-dimensional structure of the peptide bound to its receptor. Key pharmacophoric features are identified, namely the cationic center (mimicking the Arg guanidinium group) and the anionic center (mimicking the Asp carboxylate group), along with their relative spatial orientation.

Examples of this approach include:

Benzodiazepine Scaffolds: Non-peptidic antagonists based on a 1,4-benzodiazepine (B1214927) scaffold have been developed as selective inhibitors of the αvβ3 receptor. acs.org

Tyrosine and Piperidine (B6355638) Derivatives: Extensive SAR studies led to the development of potent platelet aggregation inhibitors, such as Ro 44-9883, which incorporates a p-amidinobenzoyl group to mimic arginine and an acetic acid moiety linked to a piperidine ring, designed to mimic the rest of the peptide backbone and the aspartate residue. nih.gov

These rational design strategies leverage the structural insights gained from SAR studies of the original this compound peptide to create novel small-molecule therapeutics with superior drug-like properties. chemrxiv.orgnih.gov

Computational Approaches in SAR Derivation

Computational methods are indispensable tools in modern medicinal chemistry for elucidating the Structure-Activity Relationships (SAR) of bioactive molecules like the peptide this compound (GRGDS). These in silico techniques provide deep insights into the molecular interactions governing biological activity, guiding the rational design of more potent and selective analogues. By simulating the behavior of the peptide and its interactions with its biological target, typically integrins, researchers can predict binding affinities and identify key structural features essential for activity. This computational exploration accelerates the optimization process, reducing the reliance on time-consuming and expensive empirical screening.

Molecular Docking and Ligand-Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its analogues, docking studies are crucial for understanding their interaction with integrin receptors. The iconic Arg-Gly-Asp (RGD) sequence is the primary recognition motif for many integrins, and its precise binding mode is a key determinant of affinity and specificity. nih.gov

Docking simulations place the peptide into the binding site of the integrin, often modeled from X-ray crystallography structures, such as that of the αvβ3 integrin. dergipark.org.trmdpi.com The process calculates the binding energy for various conformations, or "poses," of the peptide within the receptor's binding pocket. The most favorable poses are those with the lowest binding energy, indicating a higher predicted affinity. These simulations reveal critical interactions, such as hydrogen bonds and salt bridges, that stabilize the complex. For instance, the carboxylate group of the Aspartate (Asp) residue in the RGD motif typically coordinates with a metal ion in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS), while the guanidinium group of the Arginine (Arg) residue forms salt bridges with acidic residues in the receptor. mdpi.com

Studies on cyclic RGD peptides, which are conformationally constrained analogues of the linear GRGDS, have successfully used molecular docking to predict and explain their binding affinities. For example, docking simulations of the cyclic pentapeptide Cyclo(Arg-Gly-Asp-D-Phe-Val) with αvβ3 integrin predicted a strong binding affinity (ΔG = -10.5 kcal/mol) and identified numerous stabilizing hydrogen bonds and hydrophobic interactions. dergipark.org.tr These computational predictions often correlate well with in vitro binding assay results, validating the docking models. nih.gov

The table below summarizes findings from molecular docking studies of various RGD-containing peptides with their integrin targets, illustrating the type of data generated and its utility in SAR analysis.

| Peptide/Analogue | Target Integrin | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | -10.5 | Hydrogen bonds involving Val23, Val98, Arg99, Ile344, Pro346, Met408, Gly410; Pi-alkyl interaction with Ala343. dergipark.org.tr |

| Cilengitide (Cyclo[RGDf(NMe)V]) | αvβ3 | Not specified | RGD sequence binds in a manner similar to the native ligand, with the Asp side chain coordinating the MIDAS ion and the Arg side chain interacting with Asp218 of the receptor. |

| This compound (GRGDS) | αvβ3, αvβ6 | Not specified | The flexible linear structure allows multiple binding poses, but generally with lower predicted affinity compared to constrained cyclic analogues due to higher entropic cost upon binding. rwth-aachen.deresearchgate.net |

This table is interactive and represents typical data derived from molecular docking studies.

These ligand-binding predictions are instrumental in the rational design of new analogues. By understanding the specific interactions that enhance binding, chemists can modify the peptide's structure—for example, by substituting amino acids, altering stereochemistry, or cyclizing the backbone—to improve its affinity and selectivity for a particular integrin subtype.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For peptides like this compound, QSAR is a powerful tool for optimizing potency and selectivity by identifying the key physicochemical properties that govern their interaction with integrins.

The process begins with a dataset of peptide analogues for which biological activity (e.g., IC₅₀ values for integrin binding) has been experimentally determined. For each peptide, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Related to the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Describing the electronic properties (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Quantifying the lipophilicity (e.g., logP).

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is built that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested peptide analogues.

For the optimization of GRGDS, a hypothetical QSAR study might involve synthesizing a series of analogues with substitutions at the Glycine and Serine positions flanking the core RGD motif. The binding affinity of each analogue for a specific integrin would be measured. A QSAR model could then reveal, for instance, that increasing the hydrophobicity at the Serine position while maintaining a small, flexible residue at the first Glycine position leads to enhanced binding.

The table below illustrates a hypothetical dataset and the resulting QSAR equation that could be derived for a series of GRGDS analogues.

| Analogue (X-Arg-Asp-Y-Ser-OH) | IC₅₀ (nM) vs. αvβ3 | Log(1/IC₅₀) | Hydrophobicity (Y) | Steric Bulk (X) |

| Gly-Arg-Asp-Gly-Ser-OH | 1000 | 6.00 | 0.00 | 1.00 |

| Ala-Arg-Asp-Gly-Ser-OH | 850 | 6.07 | 0.00 | 1.29 |

| Gly-Arg-Asp-Ala-Ser-OH | 700 | 6.15 | 0.50 | 1.00 |

| Gly-Arg-Asp-Val-Ser-OH | 450 | 6.35 | 1.50 | 1.00 |

| Gly-Arg-Asp-Phe-Ser-OH | 200 | 6.70 | 2.50 | 1.00 |

This interactive table presents hypothetical data to demonstrate the principles of QSAR analysis.

A potential QSAR equation derived from such data might look like: Log(1/IC₅₀) = 0.25 * [Hydrophobicity(Y)] - 0.05 * [Steric Bulk(X)] + 6.05

This equation would suggest that increasing the hydrophobicity of the residue at position Y enhances binding affinity, while increasing the steric bulk at position X is slightly detrimental. Such models provide a quantitative framework for peptide optimization, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process.

Advanced Research Applications and Methodological Integrations of H Gly Arg Asp Gly Ser Oh

Development as a Research Tool for Integrin Biology

The specificity of the RGD sequence for certain integrin subtypes has enabled the development of sophisticated research tools to probe the complex world of integrin-mediated cellular processes.

Affinity chromatography is a powerful technique for isolating specific biomolecules from a complex mixture. By immobilizing a ligand to a solid support, its corresponding binding partner can be selectively captured and purified. The GRGDS peptide, owing to its affinity for a range of integrin receptors, can be effectively used as a ligand in this context.

Researchers have successfully purified integrin receptors by coupling synthetic RGD-containing peptides to a chromatography matrix. This methodology allows for the isolation of integrins from cell lysates, enabling further detailed biochemical and functional studies. The specificity of the interaction ensures a high degree of purity, which is essential for understanding the structure and function of these critical cell surface receptors. While the search results allude to this application, specific detailed protocols for H-Gly-Arg-Asp-Gly-Ser-OH in this context require further investigation of specialized biochemical literature. The principle, however, is well-established within the broader family of RGD peptides. acs.org

To visualize the dynamic processes of integrin localization, trafficking, and activation in living cells, researchers have developed fluorescently labeled probes based on the RGD motif. techscience.com By conjugating a fluorophore to the GRGDS peptide, it is possible to track the peptide as it binds to integrins on the cell surface.

These fluorescent probes have been instrumental in a variety of live-cell imaging studies. For instance, they have been used to observe the clustering of integrins into focal adhesions, which are critical structures for cell adhesion and migration. nih.gov Studies have utilized fluorescently labeled RGD peptides to investigate receptor-mediated endocytosis and to assess the expression levels of specific integrins on different cell types, such as tumor cells. nih.gov The development of near-infrared fluorescent (NIRF) RGD probes has further expanded the utility of this approach, allowing for deeper tissue penetration and in vivo imaging. nih.gov

| Probe Type | Fluorophore | Application | Key Findings |

| Monomeric RGD Peptide | Cy5.5 | In vitro and in vivo imaging of integrin expression in glioblastoma. | Exhibited specific uptake in U87MG glioblastoma cells. nih.gov |

| Dimeric RGD Peptide | Cy5.5 | Comparison of tumor targeting efficacy. | Showed significantly higher tumor uptake than the monomeric counterpart. nih.gov |

| Tetrameric RGD Peptide | Cy5.5 | Enhanced tumor targeting and imaging. | Displayed the highest tumor uptake and tumor-to-background ratio. nih.gov |

| mCitrine-RGD Constructs | mCitrine (fluorescent protein) | Screening for binding against multiple human integrin receptors. | Generated strong binders for αvβ3 and αvβ5, as well as integrin subtype-selective binders. nih.gov |

These probes offer a minimally invasive way to study integrin dynamics in real-time, providing valuable insights into their roles in both normal physiology and disease.

Applications in Targeted Delivery Systems for Research Probes

The pentapeptide this compound, a derivative of the widely recognized Arginine-Glycine-Aspartic acid (RGD) motif, serves as a crucial tool in the development of targeted delivery systems for research probes. Its ability to selectively bind to integrin receptors, which are often overexpressed on the surface of various cell types involved in pathological processes, makes it an invaluable ligand for directing probes to specific cellular populations.

Conjugation to Nanoparticles for Cell-Specific Targeting in Research

The conjugation of this compound and related RGD peptides to nanoparticles represents a significant advancement in cell-specific targeting for research purposes. This strategy leverages the high affinity of the RGD motif for integrin receptors, particularly αvβ3 and αvβ5, which are frequently upregulated on tumor cells and angiogenic endothelial cells. By functionalizing nanoparticles with these peptides, researchers can achieve precise delivery of imaging agents or therapeutic payloads directly to the site of interest. mdpi.commdpi.com

Gold nanoparticles (AuNPs) are a prominent example of a nanoparticle platform utilized for this purpose. When conjugated with RGD peptides, these AuNPs can effectively target tumor cells that overexpress the corresponding integrin receptors. mdpi.com This targeted approach enhances the accumulation of the nanoparticles at the tumor site, allowing for more precise imaging of cancerous lesions and targeted delivery of therapeutic agents. mdpi.com Research has shown that RGD-functionalized AuNPs can serve as carriers for chemotherapeutic drugs, enabling more efficient and targeted delivery to cancer cells. mdpi.com The multivalent presentation of the RGD ligand on the nanoparticle surface can lead to increased binding affinity and cellular uptake compared to the free peptide.

The versatility of this approach is further demonstrated by the use of ultrasmall gold nanoparticles (usGNPs) functionalized with a cyclic version of the RGD peptide (cRGD). nih.gov These cRGD-functionalized usGNPs have shown increased cellular uptake by cells expressing the αVβ3 integrin. nih.gov This enhanced uptake is mediated by clathrin-dependent endocytosis, with the nanoparticles accumulating in lysosomes. nih.gov Such targeted delivery systems are instrumental in preclinical studies for evaluating the efficacy of novel therapeutic payloads. nih.gov

Below is an interactive table summarizing key findings in the conjugation of RGD peptides to nanoparticles for cell-specific targeting:

| Nanoparticle Type | Targeting Ligand | Target Receptor | Key Research Finding |

| Gold Nanoparticles (AuNPs) | RGD peptide | Integrins (αvβ3) | Enhanced accumulation at tumor sites for precise imaging and targeted drug delivery. mdpi.com |

| Ultrasmall Gold Nanoparticles (usGNPs) | Cyclic RGD (cRGD) | Integrin αVβ3 | Increased cellular uptake via clathrin-dependent endocytosis and accumulation in lysosomes. nih.gov |

| Polyethylene-glycolylated AuNPs (P-AuNPs) | (RGD)4 peptide | RGD-binding integrins (α5 and αv) | Efficient internalization and colocalization with integrins in late endosomes and lysosomes of breast cancer cells. nih.gov |

| Polymeric Nanoparticles | Cyclic RGD (cRGD) | Integrin αvβ3 | Increased association with human umbilical vein endothelial cells (HUVECs) with higher cRGD densities on the nanoparticle surface. nih.gov |

Enhancing Cellular Uptake of Research Agents and Reporter Molecules

The functionalization of delivery systems with this compound and other RGD analogues significantly enhances the cellular uptake of a variety of research agents and reporter molecules. This is primarily achieved through receptor-mediated endocytosis, a process initiated by the binding of the RGD ligand to its cognate integrin receptor on the cell surface. mdpi.com

For instance, studies have demonstrated that nanoparticles modified with RGD peptides exhibit substantially higher cellular uptake compared to their unmodified counterparts. This increased uptake can facilitate the intracellular delivery of molecules that would otherwise have poor cell permeability. The specific interaction between the RGD peptide and integrins triggers the internalization of the entire nanoparticle-payload complex. mdpi.com

Research utilizing cRGD-functionalized ultrasmall gold nanoparticles has provided quantitative evidence of this enhanced uptake. These targeted nanoparticles demonstrated a clear increase in cellular internalization in cells that express the αVβ3 integrin. nih.gov This targeted approach not only increases the concentration of the research agent within the target cells but also minimizes off-target effects, thereby improving the specificity and efficacy of the delivered molecule. The mechanism of uptake for these cRGD-functionalized nanoparticles has been identified as clathrin-dependent endocytosis. nih.gov

Use in In Vivo (Non-Human) Research Models for Mechanistic Investigations

The application of this compound and its analogues extends to in vivo research models, where it is instrumental in dissecting the molecular mechanisms of various biological processes. These non-human models provide a complex physiological environment to study the effects of targeting specific cell-matrix interactions.

Studies in Angiogenesis Models (e.g., mouse corneal neovascularization)

The mouse corneal neovascularization model is a well-established in vivo assay for studying angiogenesis, the formation of new blood vessels. researchgate.netmdpi.com This model is particularly advantageous due to the avascular and transparent nature of the cornea, which allows for direct visualization and quantification of blood vessel growth. The induction of neovascularization can be achieved through various methods, including the implantation of pellets containing growth factors like basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF). researchgate.netmdpi.com

In this context, this compound and related RGD peptides have been utilized to investigate the role of integrins in angiogenesis. A study involving a mouse model of corneal neovascularization employed biopolymeric nanoparticles containing epigallocatechin-3-gallate (EGCG) and modified with an RGD-containing peptide (GRGDSPK) to target vascular endothelial cells. universityofcalifornia.edu The topical application of these RGD-modified nanoparticles as eyedrops was shown to inhibit vascular ingrowth from the limbus to the central cornea. universityofcalifornia.edu This inhibitory effect was more pronounced compared to treatment with free EGCG or unmodified nanoparticles, highlighting the importance of targeted delivery to the angiogenic endothelial cells expressing integrins. universityofcalifornia.edu

Research in Tumor Microenvironment and Metastasis Models (e.g., xenograft models for integrin-mediated effects)

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research. nih.govnih.gov These models are invaluable for studying the tumor microenvironment and the complex process of metastasis. The RGD peptide family, including this compound, plays a significant role in this research area by enabling the investigation of integrin-mediated processes in vivo.

Radiolabeled RGD peptides are frequently used in conjunction with positron emission tomography (PET) imaging to visualize and quantify integrin αvβ3 expression in xenograft models. mdpi.com This non-invasive imaging technique allows researchers to monitor changes in the tumor microenvironment and assess the efficacy of anti-angiogenic therapies that target integrin function. mdpi.com For example, a study utilized [68Ga]Ga-DOTA-c(RGDfK) PET to evaluate integrin expression in C6 glioma and MIA PaCa-2 pancreatic cancer xenograft models, demonstrating the utility of this approach in characterizing the tumor vasculature. mdpi.com

Furthermore, RGD-functionalized nanoparticles are employed in xenograft models for the targeted delivery of therapeutic agents to the tumor microenvironment. In a study using a pancreatic cancer xenograft model, gold nanoparticles functionalized with PEG and RGD peptides were used to enhance the delivery of a docetaxel prodrug, aiming to improve the efficacy of radiotherapy. mdpi.com The RGD peptide facilitates the specific binding of the nanoparticles to integrin receptors that are overexpressed on cancer cells within the tumor. mdpi.com The ability of RGD peptides to target integrins involved in platelet aggregation is also being explored as a strategy to reduce the risk of metastasis. nih.gov